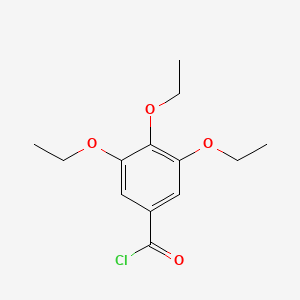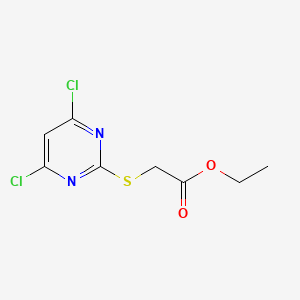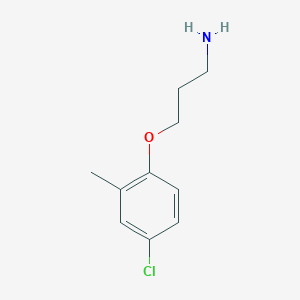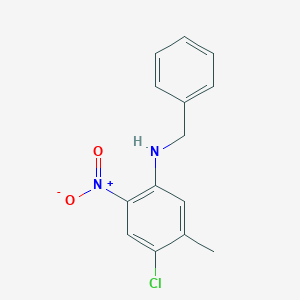
3,4,5-Triethoxybenzoyl chloride
Overview
Description
3,4,5-Triethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 . It is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which display significant antihypertensive activity .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11ClO4 . The molecular weight of the compound is 230.645 .Chemical Reactions Analysis
The first step in the reaction of this compound is the activation of the carbonyl group. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom, resulting in the formation of a tetrahedral intermediate .Physical And Chemical Properties Analysis
The boiling point of this compound is 185 °C at 18 mmHg, and its melting point is between 81-84 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Benzyl Triethyl Ammonium Chloride Synthesis
- Application: Benzyl triethyl chloride is effective in synthesizing 4,4'-(phenylazanediyl) dibenzoic acid, using 4,4'-Dimethyltriphenylamine as a raw material in an alkaline condition with Potassium Permanganate oxidation and phase transfer catalysts (Zhaole Lu, 2014).
Antioxidant Activities
- Application: Novel 4-[3,4-di-(4-nitrobenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives showed potential antioxidant activities in vitro, indicating their use in related biochemical studies (Ö. Gürsoy-Kol & Elif Ayazoğlu, 2017).
Solvolysis Rates
- Application: Investigating the solvolysis rates of 3,4,5-trimethoxybenzoyl chloride, this study contributes to understanding the chemical reactivity and stability of related compounds (Kyoung-Ho Park & D. N. Kevill, 2011).
Suzuki–Miyaura Cross-Coupling Reaction
- Application: Trinuclear N-heterocyclic carbene–palladium(II) complexes, involving 3,4,5-Triethoxybenzoyl chloride, were found effective in catalyzing Suzuki–Miyaura coupling reactions, vital for pharmaceutical and material science industries (Tao Wang et al., 2016).
Curing Temperature Reduction in Benzoxazines
- Application: Cyanuric chloride, related to this compound, was used to lower the ring-opening polymerization temperature of 1,3-benzoxazines, enhancing material processing efficiencies (Buket Akkus, B. Kiskan, & Y. Yagcı, 2020).
Luminescent Rhenium(I) Tricarbonyl Complexes
- Application: Development of blue-green luminescent Re(I) tricarbonyl chloride complexes, which can have potential applications in optoelectronics and sensing technologies (Xiao-wei Li et al., 2012).
Organic Bulk Heterojunction Photovoltaic Devices
- Application: 3,5-Dinitrobenzoyl chloride, linked to graphene oxide, showed significant performance improvement in poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices, hinting at advancements in solar cell technology (M. Stylianakis et al., 2012).
Safety and Hazards
3,4,5-Triethoxybenzoyl chloride is classified as a dangerous substance. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the substance in a locked up place .
properties
IUPAC Name |
3,4,5-triethoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICNMLFNLOFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)












